molecular formula C8H4ClF3O2 B1532285 5-Chloro-2-(trifluoromethoxy)benzaldehyde CAS No. 1092461-15-8

5-Chloro-2-(trifluoromethoxy)benzaldehyde

Cat. No. B1532285
M. Wt: 224.56 g/mol
InChI Key: VJRCCSALVWMZAN-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)benzaldehyde is a chemical compound with the CAS Number: 1092461-15-8. It has a molecular weight of 224.57 . It is stored in an inert atmosphere at 2-8°C and is in liquid form .


Molecular Structure Analysis

The linear formula of 5-Chloro-2-(trifluoromethoxy)benzaldehyde is C8H4ClF3O2 . The InChI code is 1S/C8H4ClF3O2/c9-6-1-2-7 (5 (3-6)4-13)14-8 (10,11)12/h1-4H .


Physical And Chemical Properties Analysis

5-Chloro-2-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Chemical Synthesis and Catalysis

5-Chloro-2-(trifluoromethoxy)benzaldehyde is utilized in chemical synthesis, specifically in the reaction with stabilized sulfur ylides to produce highly stereoselective 2,3-epoxy-amides. This reaction is notable for its good yields and the ability to maintain stereochemistry during synthesis, which is critical for producing compounds with specific desired properties (Fernández et al., 1990). Additionally, benzaldehydes, which include derivatives like 5-Chloro-2-(trifluoromethoxy)benzaldehyde, react with nonstabilized azomethine ylides to form 5-aryloxazolidines. These intermediates can be further transformed into 2-(alkylamino)-1-arylethanols, showcasing the versatility of such compounds in synthetic organic chemistry (Moshkin & Sosnovskikh, 2013).

Catalysis and Reaction Mechanisms

In catalysis, benzaldehyde derivatives are explored for their roles in various reactions. For instance, gallium-modified ZSM-5 catalysts have been studied for the deoxygenation of benzaldehyde, revealing insights into catalytic mechanisms and the role of active sites in promoting specific reactions. These findings have implications for the development of more efficient and selective catalysts in organic synthesis (Ausavasukhi et al., 2009). Furthermore, benzaldehyde is an essential substrate in the synthesis of valuable chemicals, such as in the sulfated Ti-SBA-15 catalyzed oxidation of benzyl alcohol to benzaldehyde. This process highlights the industrial relevance of benzaldehyde derivatives in producing chemicals for various sectors, including cosmetics and pharmaceuticals (Sharma et al., 2012).

Material Science and Engineering

In material science, the application of benzaldehyde derivatives extends to the development of metal-organic frameworks (MOFs). For example, Cu3(BTC)2, a MOF compound, has been studied for its catalytic properties, where benzaldehyde plays a role in testing the framework's activity. Such research contributes to the broader field of functional materials, where MOFs are engineered for specific catalytic, storage, or separation applications (Schlichte et al., 2004).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation . The safety information includes the following precautionary statements: P305+P351+P338, which means if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

5-chloro-2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRCCSALVWMZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676443
Record name 5-Chloro-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethoxy)benzaldehyde

CAS RN

1092461-15-8
Record name 5-Chloro-2-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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